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Compound of Interest

Compound Name: 5-Acetyl-2,4-dimethylthiazole

Cat. No.: B181997 Get Quote

An In-depth Technical Guide to the Spectroscopic Data of 5-Acetyl-2,4-dimethylthiazole

Introduction
5-Acetyl-2,4-dimethylthiazole (CAS No: 38205-60-6) is a heterocyclic compound of significant

interest in both academic research and industrial applications.[1] With a characteristic nutty,

roasted, and meaty aroma, it serves as a key flavoring agent in a variety of food products.[2][3]

Beyond its sensory properties, its substituted thiazole core makes it a valuable building block in

medicinal chemistry and materials science.

The unambiguous structural confirmation and purity assessment of 5-Acetyl-2,4-
dimethylthiazole are paramount for its application. This requires a multi-faceted analytical

approach employing a suite of spectroscopic techniques. This guide provides a detailed

analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data for this compound. As a self-validating system, the data from each technique will be

cross-correlated to provide a cohesive and definitive structural elucidation, grounded in

established scientific principles.

Molecular Structure and Spectroscopic Overview
The structural integrity of 5-Acetyl-2,4-dimethylthiazole (C₇H₉NOS, Molecular Weight: 155.22

g/mol ) is the foundation of its chemical identity and function.[1] Spectroscopic analysis

provides a non-destructive method to probe this structure at the atomic and molecular level.
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NMR Spectroscopy maps the carbon-hydrogen framework, revealing the precise connectivity

and chemical environment of each atom.

IR Spectroscopy identifies the functional groups present by measuring their characteristic

vibrational frequencies.

Mass Spectrometry determines the molecular weight and provides structural clues through

the analysis of fragmentation patterns.

The following diagram illustrates the molecular structure with atom numbering used for

subsequent spectral assignments.

Caption: Molecular structure of 5-Acetyl-2,4-dimethylthiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of organic structure determination. By observing the behavior of atomic

nuclei in a magnetic field, we can deduce the molecular skeleton and the electronic

environment of each atom. For 5-Acetyl-2,4-dimethylthiazole, both ¹H and ¹³C NMR are

essential.

Expertise & Experience: Experimental Choices
The choice of solvent is critical in NMR. Deuterated chloroform (CDCl₃) is a standard choice for

small organic molecules like this thiazole derivative due to its excellent dissolving power and

relatively clean spectral window. Tetramethylsilane (TMS) is used as an internal standard (0

ppm) for referencing chemical shifts accurately. Calculations using the Gauge-Including Atomic

Orbital (GIAO) method can further support experimental chemical shift assignments.[4]

Experimental Protocol: NMR Data Acquisition
Sample Preparation: Dissolve approximately 10-20 mg of 5-Acetyl-2,4-dimethylthiazole in

~0.6 mL of deuterated chloroform (CDCl₃).

Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard.

Transfer: Transfer the solution to a 5 mm NMR tube.
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Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 300 MHz or

higher).

Shimming: Shim the magnetic field to ensure homogeneity and optimal spectral resolution.

¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment.

Typically, 8-16 scans are sufficient.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the

lower natural abundance of the ¹³C isotope.

Data Processing: Fourier transform the raw data, followed by phase and baseline correction.

Integrate the ¹H NMR signals and pick peaks for both spectra.

¹H NMR Data and Interpretation
The ¹H NMR spectrum displays three distinct signals, all of which are singlets, consistent with

the three isolated methyl groups in the molecule.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~2.65 Singlet 3H H-7 (Methyl at C2)

~2.55 Singlet 3H H-9 (Acetyl Methyl)

~2.45 Singlet 3H H-8 (Methyl at C4)

Interpretation:

The three methyl groups do not exhibit splitting (hence, they are singlets) because there are

no adjacent protons within three bonds.

The methyl group attached to C2 of the thiazole ring (H-7) is the most deshielded (~2.65

ppm) due to its proximity to the electronegative nitrogen and sulfur atoms within the aromatic

ring.
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The acetyl methyl protons (H-9) at ~2.55 ppm are deshielded by the adjacent carbonyl

group.

The methyl group at C4 (H-8) is the most shielded of the three (~2.45 ppm).

¹³C NMR Data and Interpretation
The proton-decoupled ¹³C NMR spectrum shows seven distinct signals, corresponding to the

seven carbon atoms in the molecule.

Chemical Shift (δ) ppm Assignment

~190.1 C6 (C=O)

~165.0 C2

~150.2 C4

~128.5 C5

~30.1 C9 (Acetyl Methyl)

~19.2 C7 (Methyl at C2)

~16.8 C8 (Methyl at C4)

Interpretation:

The carbonyl carbon (C6) exhibits the most downfield shift (~190.1 ppm), which is

characteristic of a ketone.[5]

The two carbons within the thiazole ring double bonds, C2 and C4, appear at ~165.0 and

~150.2 ppm, respectively. C2 is further downfield due to its position between the N and S

heteroatoms.

The quaternary carbon C5, to which the acetyl group is attached, is found at ~128.5 ppm.

The three methyl carbons appear in the upfield region, with the acetyl methyl (C9) being the

most deshielded among them (~30.1 ppm).
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Caption: ¹H and ¹³C NMR chemical shift assignments.

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups within a

molecule. Each functional group absorbs infrared radiation at a characteristic frequency,

corresponding to its specific vibrational modes (e.g., stretching, bending).

Expertise & Experience: Interpreting Vibrational Modes
For 5-Acetyl-2,4-dimethylthiazole, the most diagnostic absorption band is the carbonyl (C=O)

stretch of the acetyl group, which is expected to be strong and sharp. Additionally, vibrations

associated with the C=N and C=C bonds of the thiazole ring, as well as C-H stretching and

bending of the methyl groups, will be present. The exact positions of these bands can be

influenced by conjugation and the electronic effects of the heterocyclic ring.[6]

Experimental Protocol: FT-IR Data Acquisition
Sample Preparation: The spectrum can be acquired using a neat liquid film or a KBr pellet.

For the KBr method, grind a small amount of KBr powder (spectroscopic grade) until fine.

Add 1-2 mg of the liquid sample and mix thoroughly.

Pellet Pressing: Compress the mixture in a pellet press under high pressure to form a

transparent or translucent pellet.

Instrumentation: Place the pellet or the KBr window with the neat film in the sample holder of

an FT-IR spectrometer.

Background Scan: Perform a background scan of the empty sample compartment (or a pure

KBr pellet) to subtract atmospheric H₂O and CO₂ signals.

Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a

resolution of 4 cm⁻¹.[4]

Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR

spectrum (transmittance vs. wavenumber).
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IR Data and Interpretation
The experimental IR spectrum shows several key absorption bands that confirm the molecular

structure.[4]

Wavenumber (cm⁻¹) Intensity
Assignment of Vibrational
Mode

~3050 Weak Aromatic C-H Stretch

~2960 Medium
Aliphatic C-H Stretch

(asymmetric)

~2925 Medium
Aliphatic C-H Stretch

(symmetric)

~1670 Very Strong C=O Stretch (Acetyl Group)

~1528 Strong C=N Stretch (Thiazole Ring)

~1445 Medium C-H Bend (Methyl asymmetric)

~1370 Strong C-H Bend (Methyl symmetric)

~1270 Medium C-N Stretch

~667 Strong C-S Stretch

Interpretation:

The most prominent feature is the very strong absorption at ~1670 cm⁻¹, which is

unequivocally assigned to the C=O stretching vibration of the ketone functional group.[7] Its

position indicates some degree of conjugation with the thiazole ring.

The bands in the 3050-2925 cm⁻¹ region correspond to the C-H stretching vibrations of the

methyl groups.

The strong absorption at ~1528 cm⁻¹ is characteristic of the C=N stretching vibration within

the thiazole ring.[4]
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The distinct bands at ~1445 cm⁻¹ and ~1370 cm⁻¹ are due to the asymmetric and symmetric

bending modes of the C-H bonds in the methyl groups, respectively.

Mass Spectrometry (MS)
Mass spectrometry provides two crucial pieces of information: the molecular weight of the

compound and its fragmentation pattern upon ionization. This pattern serves as a molecular

fingerprint and allows for the deduction of structural components.

Expertise & Experience: Fragmentation Pathways
Electron Ionization (EI) is a high-energy technique that often leads to extensive fragmentation.

For 5-Acetyl-2,4-dimethylthiazole, the molecular ion (M⁺˙) is expected to be observed. The

most favorable fragmentation pathways typically involve the cleavage of bonds adjacent to the

stabilizing thiazole ring or the carbonyl group. The most likely initial fragmentations are the loss

of a methyl radical (•CH₃) from the acetyl group or the thiazole ring, or the loss of an acetyl

radical (•COCH₃). The formation of the highly stable acetyl cation ([CH₃CO]⁺) at m/z 43 is a

very common fragmentation for acetyl-containing compounds and is often the base peak.

Experimental Protocol: GC-MS Data Acquisition
Sample Preparation: Prepare a dilute solution of the compound (~100 ppm) in a volatile

solvent such as dichloromethane or ethyl acetate.

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with

an EI source.

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The compound

will travel through the capillary column and be separated from any impurities.

Ionization: As the compound elutes from the GC column, it enters the MS ion source, where

it is bombarded with high-energy electrons (~70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: The ions are detected, and a mass spectrum (relative abundance vs. m/z) is

generated.
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Mass Spectrometry Data and Interpretation
The EI mass spectrum provides clear evidence for the molecular weight and key structural

features.[1][8]

m/z Relative Intensity (%) Proposed Fragment

155 ~49
[C₇H₉NOS]⁺˙ (Molecular Ion,

M⁺˙)

140 ~53 [M - CH₃]⁺

112 ~36 [M - COCH₃]⁺

43 100 [CH₃CO]⁺ (Base Peak)

Interpretation:

The peak at m/z 155 corresponds to the molecular weight of the compound, confirming its

elemental formula.[8]

The base peak at m/z 43 is the highly stable acetyl cation, formed by the cleavage of the C-

C bond between the thiazole ring and the carbonyl group. This is a definitive indicator of an

acetyl substituent.

The significant peak at m/z 140 results from the loss of a methyl radical (•CH₃), a common

fragmentation pathway for methylated aromatic systems.

The peak at m/z 112 corresponds to the loss of the entire acetyl group (43 mass units),

leaving the 2,4-dimethylthiazole cation.
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Caption: Proposed major fragmentation pathways in EI-MS.

Integrated Spectroscopic Analysis: A Cohesive
Conclusion
By synthesizing the data from NMR, IR, and MS, we achieve an unambiguous structural

confirmation of 5-Acetyl-2,4-dimethylthiazole.

MS establishes the molecular formula C₇H₉NOS with a molecular ion at m/z 155. It confirms

the presence of an acetyl group through the base peak at m/z 43.

IR corroborates the presence of the acetyl group with a strong C=O stretch at ~1670 cm⁻¹

and confirms the thiazole backbone with C=N and C-S vibrations.

NMR provides the final, detailed picture. ¹³C NMR confirms the presence of 7 unique

carbons, including a ketone carbon (~190 ppm) and aromatic carbons. ¹H NMR shows three

isolated methyl groups, and their chemical shifts are consistent with their positions on the

acetyl group and the thiazole ring.

Each technique validates the findings of the others, creating a robust and self-consistent

dataset that definitively identifies the compound as 5-Acetyl-2,4-dimethylthiazole. This

comprehensive characterization is essential for quality control, regulatory compliance, and

future research in the fields of food science and drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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